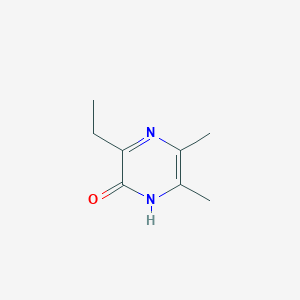

3-Ethyl-5,6-dimethylpyrazin-2(1H)-one

Description

Contextual Significance of Pyrazinone Chemistry

Pyrazinones, or 2(1H)-pyrazinones, represent a class of six-membered heterocyclic compounds that have garnered considerable attention in medicinal and synthetic chemistry. nih.govrsc.org These structures are integral components of a variety of natural products, often exhibiting a range of biological activities. nih.govresearchgate.net The pyrazinone scaffold is a key building block in the development of pharmacologically active molecules, with some derivatives showing promise as antiviral, antibacterial, and anticancer agents. rsc.orgresearchgate.net The inherent chemical properties of the pyrazinone ring, including its potential for various substitutions, make it a versatile template for designing novel compounds with specific therapeutic targets. rsc.org The synthesis of polysubstituted pyrazin-2(1H)-ones is an active area of research, with various methods being developed to create diverse molecular architectures. nih.govacs.org

Overview of Heterocyclic Nitrogen Compounds in Chemical and Biological Research

Heterocyclic compounds containing nitrogen are fundamental to the chemistry of life and are cornerstones of the pharmaceutical industry. These cyclic organic compounds, which incorporate at least one nitrogen atom within their ring structure, are ubiquitous in nature. They form the core of essential biomolecules such as nucleic acids (purines and pyrimidines), vitamins (like niacin and riboflavin), and alkaloids.

The presence of nitrogen atoms imparts unique chemical and physical properties to these molecules, including their basicity and ability to form hydrogen bonds, which are crucial for their biological function. In the realm of medicinal chemistry, nitrogen heterocycles are a dominant feature in the structures of a vast array of drugs, spanning therapeutic areas from infectious diseases to oncology. nih.gov Their diverse biological activities stem from their ability to interact with a wide range of biological targets, including enzymes and receptors. nih.gov

Research Objectives and Scope for 3-Ethyl-5,6-dimethylpyrazin-2(1H)-one Studies

While direct and extensive research on this compound is not widely available in public literature, the study of this compound would logically follow the trajectory of similar alkyl-substituted pyrazinones. The primary research objectives would be to synthesize and characterize the molecule, elucidate its physicochemical properties, and investigate its potential biological activities.

The scope of such studies would encompass:

Synthesis: Developing efficient and scalable synthetic routes to obtain the pure compound. This could involve adapting existing methods for pyrazinone synthesis, such as the condensation of α-amino amides with 1,2-dicarbonyl compounds. nih.govrsc.org

Structural Elucidation: Confirming the molecular structure using modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Physicochemical Profiling: Determining key properties such as melting point, boiling point, solubility, and stability.

Biological Screening: Evaluating the compound for a range of biological activities, drawing inspiration from the known pharmacological profiles of other pyrazinone derivatives. This could include antimicrobial, antiviral, and cytotoxic assays.

Due to the limited specific data, the following sections will draw upon the general knowledge of pyrazinones to infer the likely characteristics and research directions for this compound.

Detailed Research Findings

As specific experimental data for this compound is scarce, the following tables are presented as illustrative examples based on the known properties of similar pyrazinone compounds. These are intended to guide future research and should not be taken as experimentally verified data for the specific compound.

| Property | Predicted Value |

|---|---|

| Molecular Formula | C8H12N2O |

| Molecular Weight | 152.19 g/mol |

| Appearance | Likely a solid at room temperature |

| Melting Point | Estimated to be in the range of 100-150 °C |

| Boiling Point | Estimated to be above 250 °C |

| Solubility | Expected to have moderate solubility in organic solvents |

| Spectroscopic Technique | Expected Key Signals |

|---|---|

| 1H NMR | Signals corresponding to ethyl and methyl protons, as well as an N-H proton signal. |

| 13C NMR | Signals for carbonyl carbon, aromatic carbons, and aliphatic carbons of the ethyl and methyl groups. |

| IR Spectroscopy | Characteristic peaks for C=O (amide) and N-H stretching vibrations. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. |

Structure

3D Structure

Properties

CAS No. |

68808-16-2 |

|---|---|

Molecular Formula |

C8H12N2O |

Molecular Weight |

152.19 g/mol |

IUPAC Name |

3-ethyl-5,6-dimethyl-1H-pyrazin-2-one |

InChI |

InChI=1S/C8H12N2O/c1-4-7-8(11)10-6(3)5(2)9-7/h4H2,1-3H3,(H,10,11) |

InChI Key |

JLQKQIUTUSRDNF-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NC(=C(NC1=O)C)C |

Origin of Product |

United States |

Synthetic Methodologies for 3 Ethyl 5,6 Dimethylpyrazin 2 1h One and Analogues

Strategies for Pyrazinone Core Construction

The formation of the pyrazinone ring can be achieved through several strategic disconnections of the target molecule, leading to different choices of starting materials and reaction types. These strategies primarily involve the assembly of the ring from acyclic components, including amino acid derivatives and dicarbonyl compounds, or through more complex multi-component reactions.

A foundational approach to pyrazinone synthesis involves the construction of the ring from open-chain starting materials. nih.govnih.gov Amino acid derivatives are particularly valuable precursors as they provide a chiral pool and readily introduce a substituent at what will become the C3 position of the pyrazinone ring. For the target molecule, 3-Ethyl-5,6-dimethylpyrazin-2(1H)-one, the logical amino acid-derived precursor is 2-aminobutanamide (B112745), which supplies the C3-ethyl group.

Another established route starts from α-amino ketones. In a method developed by Tota and Elderfield, a 1,2-disubstituted α-amino ketone hydrochloride (providing the N-1, C-5, and C-6 atoms) is condensed with a 2-halo-substituted acid halide (providing the C-2 and C-3 atoms). nih.gov The resulting ketoamide is then treated with ammonia (B1221849) to induce ring closure and subsequent air oxidation to yield the pyrazinone. nih.gov

Diketopiperazines, which are readily formed by the dehydration of amino acids, can also serve as precursors. rsc.org This method involves the conversion of the diketopiperazine into a chloropyrazine, which is subsequently transformed into the target pyrazinone. rsc.org

One of the most robust and widely employed methods for constructing the 2(1H)-pyrazinone core is the one-pot condensation of an α-amino acid amide with a 1,2-dicarbonyl compound. nih.gov This approach, known as the method of Jones and Karmas and Spoerri, forms the N-1 to C-6 and N-4 to C-5 bonds in a single step. nih.gov

To synthesize this compound via this route, the selected precursors would be 2-aminobutanamide and 2,3-butanedione (B143835) (also known as diacetyl). The reaction involves the condensation of the primary amine of the amino acid amide with one carbonyl of the dicarbonyl, and the amide nitrogen with the second carbonyl, followed by dehydration to form the aromatic pyrazinone ring.

| Precursor 1 | Precursor 2 | Resulting Bonds | Key Method |

|---|---|---|---|

| 2-Aminobutanamide | 2,3-Butanedione | N1-C6, N4-C5 | Method of Jones and Karmas and Spoerri |

The reaction is typically performed in the presence of a base such as sodium or potassium hydroxide. nih.gov A significant advantage of this method is its operational simplicity and the direct assembly of the substituted pyrazinone core from readily available starting materials.

Multi-component reactions (MCRs) offer a powerful strategy for the rapid assembly of complex molecules like pyrazinones in a single step, enhancing efficiency and atom economy. The Ugi reaction, a well-known MCR, has been adapted for the synthesis of pyrazinone frameworks. nih.govmdpi.com A typical Ugi-based approach might involve the reaction of an aldehyde, an amine, a carboxylic acid, and an isocyanide. Post-Ugi modifications, such as intramolecular cyclizations, can then be employed to construct the desired heterocyclic ring system. nih.govbeilstein-archives.org For instance, Ugi adducts can be designed to undergo subsequent intramolecular aza-Michael addition or other cyclization cascades to yield highly substituted piperazine-2,5-diones or pyrazinones. nih.govnih.gov

While a specific Ugi protocol for this compound is not prominently documented, the versatility of MCRs allows for the theoretical design of a convergent synthesis. This would involve selecting components that introduce the required ethyl and dimethyl substituents onto a reactive scaffold that can be subsequently cyclized to the pyrazinone core.

Regioselectivity and Stereoselectivity in Pyrazinone Ring Formation

When using unsymmetrical 1,2-dicarbonyl compounds, the condensation reaction with an amino acid amide can potentially yield two different regioisomers. The control of regioselectivity is therefore a critical aspect of the synthesis. For example, in the reaction of methylglyoxal (B44143) with various α-amino acid amides, the 5-methyl-2(1H)-pyrazinone is typically formed as the major isomer. nih.gov However, reaction conditions can be modified to favor the alternative 6-methyl isomer, for instance, by the addition of sodium bisulfite. nih.gov In the synthesis of the target compound, the use of the symmetrical dicarbonyl 2,3-butanedione obviates this issue, as both carbonyl groups are chemically equivalent, leading to a single regioisomer.

Stereoselectivity in pyrazinone synthesis is often substrate-controlled, stemming from the chirality of the amino acid precursor. When a chiral, non-racemic α-amino acid amide is used, the stereocenter at the C3 position of the pyrazinone ring is retained. This is a crucial consideration for the synthesis of enantiomerically pure pyrazinone analogues with potential pharmacological applications.

Green Chemistry Approaches to Pyrazinone Synthesis

Modern synthetic chemistry emphasizes the use of environmentally benign methods. In the context of pyrazinone synthesis, green approaches focus on reducing solvent use, improving energy efficiency, and employing less hazardous reagents.

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable tool for accelerating pyrazinone formation. ingentaconnect.comgsconlinepress.com Microwave irradiation can significantly reduce reaction times and, in some cases, improve yields compared to conventional heating methods. gsconlinepress.comresearchgate.netresearchgate.net This technique has been successfully applied to various steps in pyrazinone synthesis, including the core ring formation and subsequent derivatization reactions. rsc.org

| Approach | Typical Conditions | Advantages | Reference |

|---|---|---|---|

| Conventional Heating | Reflux in organic solvents (e.g., ethanol, toluene) for several hours. | Well-established and widely understood. | nih.gov |

| Microwave-Assisted Synthesis | Irradiation in a microwave reactor for minutes. Often in minimal or no solvent. | Rapid reaction rates, higher yields, cleaner reactions, energy efficient. | ingentaconnect.comresearchgate.net |

| Solvent-Free Reactions | Reactants are mixed and heated (conventionally or with microwaves) without a solvent. | Reduces solvent waste, simplifies workup, lowers environmental impact. | researchgate.net |

Furthermore, the development of solvent-free reaction conditions represents another key green strategy. researchgate.net Performing condensation reactions under neat conditions (without solvent) or using water as a green solvent minimizes the environmental impact associated with volatile organic compounds.

Scalability Considerations in this compound Production Research

The transition from laboratory-scale synthesis to industrial-scale production introduces a unique set of challenges. For a compound like this compound, scalability requires the development of robust, safe, and cost-effective processes. Research has been conducted on the multi-kilogram scale synthesis of pyrazinone cores for active pharmaceutical ingredients. rsc.org

One approach detailed the construction of the pyrazinone core from an unsymmetrical oxalic diamide, highlighting the importance of reagent choice to minimize side products and the development of reaction conditions amenable to large-scale operations. rsc.org Key considerations for scaling up pyrazinone synthesis include:

Reagent Cost and Availability: Starting materials like 2-aminobutanamide and 2,3-butanedione must be accessible in large quantities at a reasonable cost.

Process Safety: Exothermic reactions must be carefully controlled, and the use of hazardous reagents should be minimized or replaced with safer alternatives.

Work-up and Purification: Isolation procedures must be efficient and avoid chromatography where possible, favoring crystallization or extraction. researchgate.net

Throughput and Yield: Optimizing reaction conditions to maximize yield and throughput is crucial for economic viability. Continuous flow processes are increasingly being explored for the safe and efficient large-scale production of heterocyclic intermediates. researchgate.net

The development of a scalable synthesis for the target compound would likely focus on optimizing the condensation reaction between 2-aminobutanamide and 2,3-butanedione, ensuring efficient heat management, and developing a straightforward, non-chromatographic purification protocol.

Chemical Derivatization and Scaffold Functionalization of 3 Ethyl 5,6 Dimethylpyrazin 2 1h One

Strategies for Alkyl and Aryl Substitution Pattern Modifications

Modification of the alkyl and aryl substitution pattern on the pyrazinone ring is a primary strategy for influencing the molecule's physicochemical and biological properties. Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and can be hypothetically applied to the 3-Ethyl-5,6-dimethylpyrazin-2(1H)-one core. rsc.orglibretexts.orgnobelprize.org

To achieve C-C bond formation on the pyrazinone ring itself, a leaving group such as a halogen or a triflate would likely need to be installed. This could potentially be achieved through electrophilic halogenation at the C-3 position if the ethyl group were not present, or through functionalization of the existing methyl groups. Once a suitable handle is in place, several cross-coupling reactions could be employed.

Suzuki-Miyaura Coupling: This reaction would involve the coupling of a halogenated pyrazinone derivative with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. nobelprize.orgresearchgate.net This method is known for its mild reaction conditions and tolerance of a wide range of functional groups.

Stille Coupling: The Stille reaction utilizes an organotin reagent as the coupling partner for the halogenated pyrazinone. rsc.orglibretexts.org It is a versatile method for creating C-C bonds with various carbon-based fragments.

Sonogashira Coupling: For the introduction of alkyne functionalities, the Sonogashira coupling is the method of choice, pairing a terminal alkyne with a halo-pyrazinone derivative under palladium-copper catalysis. rsc.orgresearchgate.net

Heck Coupling: This reaction would enable the introduction of alkenyl groups by reacting a halogenated pyrazinone with an alkene in the presence of a palladium catalyst and a base. researchgate.net

These strategies offer a versatile toolkit for introducing a wide array of alkyl and aryl substituents onto the pyrazinone scaffold, allowing for systematic exploration of structure-activity relationships.

| Coupling Reaction | Reagents | Potential Modification Site | Introduced Group |

| Suzuki-Miyaura | Aryl/Alkyl Boronic Acid, Pd Catalyst, Base | Halogenated Pyrazinone Ring | Aryl, Alkyl |

| Stille | Aryl/Alkyl Stannane, Pd Catalyst | Halogenated Pyrazinone Ring | Aryl, Alkyl |

| Sonogashira | Terminal Alkyne, Pd/Cu Catalyst, Base | Halogenated Pyrazinone Ring | Alkynyl |

| Heck | Alkene, Pd Catalyst, Base | Halogenated Pyrazinone Ring | Alkenyl |

Synthesis of N-Substituted Pyrazinone Derivatives

The nitrogen atom at the 1-position of the 2(1H)-pyrazinone ring is a key site for derivatization, as substituents at this position can significantly impact the molecule's properties. N-alkylation is a common strategy to introduce a variety of functional groups. nih.govrsc.org

A general and widely used method for the N-alkylation of pyrazinones involves the reaction of the parent heterocycle with an alkylating agent in the presence of a base. researchgate.net For this compound, this would involve deprotonation of the N-H bond followed by nucleophilic attack on the alkylating agent.

Common reagents and conditions for N-alkylation include:

Alkyl Halides: Reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a suitable base such as potassium carbonate (K2CO3) or sodium hydride (NaH) in an inert solvent like dimethylformamide (DMF) or acetonitrile (B52724) (ACN). researchgate.net

Michael Addition: For the introduction of certain alkyl chains, a catalyst-free Michael reaction with activated alkenes could be a viable strategy. researchgate.net

Acid-Catalyzed Alkylation: In some cases, acid-catalyzed N-alkylation using electrophiles like trichloroacetimidates can be employed, offering an alternative to base-mediated methods. mdpi.com

These methods allow for the introduction of a diverse range of substituents at the N-1 position, including simple alkyl chains, benzyl groups, and more complex moieties, thereby enabling the fine-tuning of the molecule's characteristics.

| N-Alkylation Method | Alkylating Agent | Base/Catalyst | Potential N-1 Substituent |

| Williamson Ether-like Synthesis | Alkyl Halide (e.g., R-X) | K2CO3, NaH | Alkyl, Benzyl |

| Michael Addition | Activated Alkene (e.g., Acrylonitrile) | - (Catalyst-free) | Cyanoethyl |

| Acid-Catalyzed Alkylation | Trichloroacetimidate | Brønsted Acid | Benzylic, Phenethyl |

Formation of Fused Heterocyclic Systems Incorporating the Pyrazinone Moiety

The construction of fused heterocyclic systems by annulating new rings onto the pyrazinone core represents a significant structural modification that can lead to novel chemical entities with unique three-dimensional shapes and biological activities. nih.gov Various synthetic strategies can be envisioned for achieving this, drawing from established methods in heterocyclic chemistry. semanticscholar.orgmdpi.commdpi.com

One common approach involves the use of bifunctional reagents that can react with two sites on the pyrazinone ring or its derivatives to form a new ring. For instance, a suitably functionalized derivative of this compound could undergo condensation reactions to build a new heterocyclic ring.

Potential strategies include:

Condensation Reactions: If a derivative of this compound with an adjacent amino and carboxylate group could be synthesized, intramolecular condensation could lead to a fused pyridone ring.

Cycloaddition Reactions: The pyrazinone ring itself can participate in cycloaddition reactions. For example, 1,3-dipolar cycloadditions of 1H-pyrazinium-3-olates, which can be generated from 2(1H)-pyrazinones, with various dipolarophiles can form bicyclic structures. nih.govrsc.org

Intramolecular Cyclization: Introduction of a reactive side chain onto the pyrazinone ring, for example at the N-1 position, which can then undergo an intramolecular cyclization to form a fused ring system. mdpi.com

These approaches could lead to the synthesis of a variety of fused systems, such as pyrazino[1,2-a]pyrazines, pyrazino[1,2-c]quinazolines, or other novel polycyclic heteroaromatic compounds.

| Fusion Strategy | Key Precursor | Potential Fused Ring |

| Condensation | Pyrazinone with adjacent reactive groups | Pyridone, Pyrimidine |

| Cycloaddition | 1H-Pyrazinium-3-olate derivative | Diazabicyclo[3.2.1]octanone |

| Intramolecular Cyclization | N-1 substituted pyrazinone with a reactive terminus | Piperazine, Triazole |

Exploration of Novel Derivatization Pathways and Reagents

Beyond classical derivatization methods, the exploration of novel pathways and reagents offers opportunities for discovering new transformations and accessing unique chemical space. For the functionalization of this compound, several modern synthetic methodologies could be considered.

C-H Activation: Direct functionalization of C-H bonds is an increasingly important strategy in organic synthesis as it avoids the need for pre-functionalization. Palladium-catalyzed C-H activation could potentially be used to introduce aryl or alkyl groups directly onto the pyrazinone ring, offering a more atom-economical approach compared to traditional cross-coupling reactions. nih.gov

Photoredox Catalysis: Light-induced methods have emerged as powerful tools for a variety of chemical transformations under mild conditions. Photoredox catalysis could potentially be employed for the alkylation or arylation of the pyrazinone scaffold.

Flow Chemistry: The use of continuous flow reactors can offer significant advantages in terms of reaction control, safety, and scalability. Flow chemistry could be applied to optimize existing derivatization reactions or to enable transformations that are difficult to control in batch processes. mdpi.com

Novel Reagents: The development of new reagents can open up new avenues for derivatization. For example, the use of hypervalent iodine reagents or novel organometallic complexes could enable unique functionalizations of the pyrazinone core.

The application of these cutting-edge methodologies to the this compound scaffold could lead to the discovery of novel derivatives and a deeper understanding of its chemical reactivity.

| Novel Pathway | Description | Potential Application |

| C-H Activation | Direct functionalization of C-H bonds, often catalyzed by transition metals. | Arylation or alkylation of the pyrazinone ring without pre-functionalization. |

| Photoredox Catalysis | Use of light to drive chemical reactions via single-electron transfer. | Mild conditions for radical-based alkylation or arylation. |

| Flow Chemistry | Performing reactions in a continuous stream rather than a batch. | Improved control, safety, and scalability of derivatization reactions. |

| Novel Reagents | Employment of newly developed chemical reagents. | Access to unique functional groups and reaction pathways. |

Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. uobasrah.edu.iq By analyzing the chemical shifts, signal multiplicities, and coupling constants, the precise connectivity of atoms can be established.

In the ¹H NMR spectrum of 3-Ethyl-5,6-dimethylpyrazin-2(1H)-one, distinct signals corresponding to each unique proton environment are expected. The N-H proton of the pyrazinone ring typically appears as a broad singlet in the downfield region, generally between δ 10-13 ppm, due to hydrogen bonding and exchange phenomena. The protons of the ethyl group at the C3 position would present as a quartet for the methylene (B1212753) (-CH₂) group and a triplet for the methyl (-CH₃) group, a characteristic pattern dictated by spin-spin coupling. The chemical shift for the methylene protons is anticipated around δ 2.5-2.8 ppm, influenced by the adjacent electron-withdrawing carbonyl and imine functionalities. The terminal methyl protons of the ethyl group would resonate further upfield, typically around δ 1.2-1.4 ppm. The two methyl groups attached to the pyrazine (B50134) ring at C5 and C6 are expected to appear as sharp singlets, likely in the range of δ 2.2-2.5 ppm. thieme-connect.dechemicalbook.comchemicalbook.com

Interactive Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| N1-H | 10.0 - 13.0 | br s | - |

| -CH₂- (Ethyl) | 2.5 - 2.8 | q | ~7.5 |

| C5-CH₃ | 2.2 - 2.5 | s | - |

| C6-CH₃ | 2.2 - 2.5 | s | - |

| -CH₃ (Ethyl) | 1.2 - 1.4 | t | ~7.5 |

s = singlet, t = triplet, q = quartet, br s = broad singlet

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, eight distinct carbon signals are expected. The carbonyl carbon (C2) is the most deshielded, with a chemical shift anticipated in the δ 160-170 ppm region. The olefinic carbons of the pyrazinone ring (C3, C5, and C6) would resonate in the downfield region, typically between δ 120-155 ppm. researchgate.netspectrabase.com The methylene carbon of the ethyl group is expected around δ 20-30 ppm, while its methyl carbon would be found further upfield, around δ 10-15 ppm. The carbons of the two methyl groups at C5 and C6 would have chemical shifts in the range of δ 15-25 ppm.

Interactive Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (C2) | 160 - 170 |

| C3 | 145 - 155 |

| C5 | 130 - 140 |

| C6 | 120 - 130 |

| -CH₂- (Ethyl) | 20 - 30 |

| C5-CH₃ | 15 - 25 |

| C6-CH₃ | 15 - 25 |

| -CH₃ (Ethyl) | 10 - 15 |

To confirm the assignments made from 1D NMR spectra, two-dimensional (2D) NMR experiments are invaluable. mdpi.compreprints.org

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It would definitively link the proton signals of the ethyl and methyl groups to their corresponding carbon signals.

Heteronuclear Multiple Bond Correlation (HMBC): This technique shows correlations between protons and carbons that are two or three bonds away. For instance, the N-H proton could show a correlation to the C2 carbonyl carbon and the C6 carbon. The methylene protons of the ethyl group would show correlations to C3, the adjacent methyl carbon, and potentially C2. These correlations are critical for piecing together the molecular structure and confirming the substitution pattern on the pyrazinone ring. researchgate.net

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Studies

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. wikipedia.orglibretexts.org For this compound (C₈H₁₂N₂O), the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would allow for the precise determination of the molecular formula by measuring the exact mass.

The fragmentation of pyrazinone derivatives under electron ionization (EI) often involves characteristic losses of small molecules or radicals. researchgate.netresearchgate.net Common fragmentation pathways could include:

Loss of the ethyl group ([M-29]⁺) via cleavage of the C3-C bond.

Loss of a methyl radical ([M-15]⁺) from one of the ring methyl groups.

Ring cleavage, potentially leading to the loss of CO (carbonyl group) ([M-28]⁺) or HCN.

Analysis of these fragment ions helps to confirm the presence of the various structural units within the molecule. youtube.com

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups. uobasrah.edu.iq

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong absorption band for the C=O (amide carbonyl) stretching vibration, typically found in the range of 1650-1680 cm⁻¹. The N-H stretching vibration would appear as a broad band between 3200-3400 cm⁻¹. C-H stretching vibrations for the alkyl groups would be observed just below 3000 cm⁻¹. The C=C and C=N stretching vibrations of the heterocyclic ring would give rise to absorptions in the 1500-1650 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C=C and C=N ring stretching modes are often strong in the Raman spectrum. While the C=O stretch is also visible, it is typically weaker than in the IR spectrum. The symmetric C-H stretching and bending vibrations of the methyl and ethyl groups would also be observable.

Electronic Absorption (UV-Vis) and Fluorescence Spectroscopy for Photophysical Characterization

UV-Visible (UV-Vis) and fluorescence spectroscopy are used to study the electronic transitions within a molecule.

UV-Vis Spectroscopy: Pyrazinone and its derivatives typically exhibit absorption bands in the UV region corresponding to π → π* and n → π* electronic transitions. researchgate.netnist.gov For this compound, one would expect to see strong π → π* transitions at shorter wavelengths (around 220-280 nm) and a weaker, longer-wavelength n → π* transition (around 300-350 nm) associated with the non-bonding electrons of the nitrogen and oxygen atoms. mdpi.comnih.gov The exact position and intensity of these bands are influenced by the substitution pattern and the solvent used.

Fluorescence Spectroscopy: While not all pyrazinone derivatives are strongly fluorescent, some may exhibit emission upon excitation at an appropriate wavelength. If fluorescent, the emission spectrum would typically be a mirror image of the lowest energy absorption band. The fluorescence quantum yield and lifetime would provide further insight into the photophysical properties of the molecule and the deactivation pathways of its excited state. researchgate.net

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique provides unambiguous data on bond lengths, bond angles, and torsion angles, which together define the molecule's conformation and its packing within the crystal lattice.

As of this writing, a specific single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible scientific literature. However, the application of this technique would yield critical structural insights. The analysis would begin with the growth of a suitable single crystal, which is then irradiated with X-rays. The resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions are determined.

A crystallographic analysis of this compound would reveal:

Molecular Geometry: The precise bond lengths and angles of the pyrazinone ring and its substituents. This would confirm the expected planarity or near-planarity of the heterocyclic ring.

Conformational Details: The torsion angles would describe the spatial orientation of the ethyl and methyl groups relative to the ring. This includes the rotational position of the ethyl group, which can adopt different conformations (e.g., staggered, eclipsed) to minimize steric strain.

Intermolecular Interactions: The analysis would identify non-covalent interactions such as hydrogen bonds (e.g., between the N-H proton and the carbonyl oxygen of an adjacent molecule) and van der Waals forces that dictate how the molecules pack together in the solid state. For instance, pyrazinone molecules often form hydrogen-bonded dimers in the crystal structure. harvard.edu

The table below illustrates the type of crystallographic data that would be obtained from such an analysis, with hypothetical but realistic values based on structurally similar heterocyclic compounds. mdpi.commdpi.com

Table 1: Illustrative Crystallographic Data for a Pyrazinone Compound

| Parameter | Example Value |

|---|---|

| Chemical Formula | C₉H₁₂N₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.93 |

| b (Å) | 10.97 |

| c (Å) | 14.80 |

| β (°) | 98.62 |

| Volume (ų) | 900.1 |

| Z (molecules/unit cell) | 4 |

| N1-C2 Bond Length (Å) | 1.36 |

| C2=O3 Bond Length (Å) | 1.24 |

| C5-C8 (Methyl) (Å) | 1.51 |

| C6-C9 (Ethyl) (Å) | 1.53 |

| C5-C6-C9-C10 Torsion Angle (°) | 75.4 |

Note: This data is for illustrative purposes and does not represent experimentally determined values for this compound.

Advanced Spectroscopic Methods for Complex Mixture Analysis and Reaction Monitoring

While standard spectroscopic techniques like 1D NMR and basic IR are fundamental for characterizing pure substances, advanced methods are indispensable when analyzing complex mixtures or monitoring the progress of a chemical reaction in real-time. micsymposium.orgtamu.edu

Complex Mixture Analysis

Pyrazinones are often found as flavor and aroma components in foods or as products within intricate reaction mixtures containing isomers and byproducts. Advanced spectroscopic techniques are crucial for identifying and characterizing this compound in such scenarios.

Two-Dimensional Nuclear Magnetic Resonance (2D NMR): 2D NMR techniques are powerful tools for elucidating molecular structures by resolving overlapping signals that complicate standard 1D spectra. nih.govnih.gov For this compound, key 2D NMR experiments would include:

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons), for example, showing the correlation between the -CH₂- and -CH₃ protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to, allowing for unambiguous assignment of ¹H and ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is critical for piecing the structure together, for instance, by correlating the N-H proton to the C6 and C2 carbons, or the ethyl -CH₂- protons to the C5 and C6 carbons of the pyrazinone ring.

Table 2: Expected 2D NMR (HMBC) Correlations for this compound

| Proton (¹H) | Correlated Carbons (¹³C) over 2-3 Bonds |

|---|---|

| N1-H | C2, C6 |

| C5-Methyl (-CH ₃) | C5, C6 |

| C6-Methyl (-CH ₃) | C5, C6, C1' (Ethyl) |

| Ethyl (-CH ₂-CH₃) | C5, C6, C6-Methyl, C2' (Ethyl) |

| Ethyl (-CH₂-CH ₃) | C1' (Ethyl) |

Note: This table represents predicted correlations based on the known chemical structure.

Reaction Monitoring

The synthesis of this compound, which can be formed via the condensation of an α-amino amide with a 1,2-dicarbonyl compound, can be monitored in-situ using process analytical technology (PAT). nih.gov

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy: This is a prominent technique for real-time reaction monitoring. jascoinc.comnih.gov An ATR probe is inserted directly into the reaction vessel, allowing for the continuous collection of IR spectra. sci-hub.ru By tracking the intensity of specific vibrational bands over time, one can follow the consumption of reactants and the formation of the product. For instance, the disappearance of the N-H stretching bands of an amino amide precursor and the appearance of the characteristic amide C=O stretch of the pyrazinone product would signify reaction progress. clairet.co.uk

Table 3: Key Infrared Bands for Monitoring the Synthesis of this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Change During Reaction |

|---|---|---|

| Reactant: Amino Amide (N-H stretch) | 3300-3500 | Decrease |

| Reactant: Dicarbonyl (C=O stretch) | 1700-1725 | Decrease |

| Product: Pyrazinone Ring (C=N stretch) | 1610-1650 | Increase |

| Product: Pyrazinone Lactam (C=O stretch) | 1660-1680 | Increase |

| Product: Pyrazinone (N-H bend) | 1550-1600 | Increase |

Note: Wavenumber ranges are approximate and can be influenced by the specific molecular structure and solvent.

By applying these advanced spectroscopic and crystallographic methodologies, a comprehensive structural and analytical understanding of this compound can be achieved, from its precise atomic arrangement in the solid state to its behavior and formation in complex chemical systems.

Computational and Theoretical Chemistry Studies of 3 Ethyl 5,6 Dimethylpyrazin 2 1h One

Molecular Modeling and Docking Simulations for Interaction Prediction

Molecular modeling and docking simulations are powerful computational tools used to predict the interactions between a small molecule, such as 3-Ethyl-5,6-dimethylpyrazin-2(1H)-one, and a biological target, typically a protein or enzyme. These simulations provide insights into the binding affinity, mode of interaction, and the specific amino acid residues involved in the binding process. While specific docking studies for this compound are not extensively documented in publicly available literature, the principles of these studies can be applied to understand its potential biological activity. For instance, in studies of other heterocyclic compounds like 1,3-thiazole derivatives, molecular docking has been successfully used to elucidate stabilizing interactions with the active sites of enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). academie-sciences.fr This approach helps in correlating the structural features of a molecule with its inhibitory activity. academie-sciences.fr

The general workflow for such a study on this compound would involve:

Preparation of the Ligand Structure: The 3D structure of this compound would be generated and optimized to its lowest energy conformation.

Selection and Preparation of the Protein Target: A biologically relevant protein target would be chosen based on the hypothesized activity of the pyrazinone. The 3D structure of the protein would be obtained from a repository like the Protein Data Bank (PDB).

Docking Simulation: Using specialized software, the ligand would be "docked" into the active site of the protein in various orientations and conformations.

Analysis of Results: The resulting poses would be scored based on their predicted binding affinity. The interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the protein's amino acid residues would be analyzed.

Such computational predictions are invaluable for guiding further experimental studies and for the rational design of new, more potent analogs.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are employed to understand the electronic properties of a molecule, which in turn dictate its reactivity and behavior. These calculations can provide detailed information about the distribution of electrons, molecular orbital energies, and other electronic descriptors. For this compound, methods like Density Functional Theory (DFT) could be used to calculate properties such as:

Molecular Electrostatic Potential (MEP): This provides a map of the electron density, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is crucial for predicting how the molecule will interact with other molecules.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of the HOMO and LUMO, and the gap between them, are important indicators of a molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that the molecule is more reactive.

Atomic Charges: These calculations can determine the partial charge on each atom in the molecule, which can help in understanding intermolecular interactions.

Conformational Analysis and Energy Landscapes of the Pyrazinone Scaffold

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The pyrazinone scaffold of this compound, with its ethyl and dimethyl substituents, can adopt various conformations. Understanding the relative energies of these conformers is essential as the biological activity of a molecule is often dependent on its 3D shape.

Computational methods can be used to explore the potential energy surface of the molecule and identify the most stable conformations. This involves systematically rotating the rotatable bonds (e.g., the C-C bond of the ethyl group) and calculating the energy of the resulting structure. The results can be visualized as an energy landscape, where the valleys represent stable, low-energy conformations and the peaks represent high-energy transition states. The most stable conformation, or global minimum, is the one that the molecule is most likely to adopt.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry can be used to predict various spectroscopic properties of a molecule, which can then be compared with experimental data for validation of the computational model. For this compound, these predictions could include:

Nuclear Magnetic Resonance (NMR) Spectra: Quantum chemical calculations can predict the chemical shifts of ¹H and ¹³C atoms. These predicted spectra can be compared with experimentally obtained NMR data to confirm the molecular structure.

Infrared (IR) Spectra: The vibrational frequencies of the molecule can be calculated, which correspond to the peaks in an IR spectrum. This can help in identifying the functional groups present in the molecule.

UV-Vis Spectra: The electronic transitions of the molecule can be calculated to predict the wavelengths of maximum absorption in the UV-Vis spectrum.

Agreement between the predicted and experimental spectra provides confidence in the accuracy of the computational methods used and the determined molecular structure.

Structure-Activity Relationship (SAR) Investigations via Computational Approaches

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. nih.gov Computational approaches, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, are instrumental in these investigations. nih.gov A QSAR model is a mathematical equation that relates the chemical structure of a series of compounds to their biological activity.

For a series of analogs of this compound, a QSAR study would involve:

Data Set: A collection of pyrazinone derivatives with their experimentally measured biological activities.

Descriptor Calculation: For each molecule in the series, a set of numerical descriptors representing its physicochemical properties (e.g., hydrophobicity, electronic properties, steric properties) would be calculated.

Model Development: Statistical methods would be used to develop a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the model would be assessed using statistical validation techniques.

A validated QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. nih.gov While specific SAR studies on this compound are not widely published, this computational approach provides a valuable framework for its future investigation and optimization as a potentially bioactive compound. nih.gov

Chemical Reactivity and Reaction Mechanisms of 3 Ethyl 5,6 Dimethylpyrazin 2 1h One

General Reactivity Profile of Pyrazinone Systems

Pyrazinones, also known as 2(1H)-pyrazinones, are a class of heterocyclic compounds that are integral to a variety of natural products and pharmacologically active molecules. nih.govrsc.org Their reactivity is characterized by the pyrazinone ring system, which can be synthesized from acyclic precursors, often derived from α-amino acids. rsc.orgnih.gov The pyrazinone scaffold is relatively stable but possesses sites of reactivity that allow for further derivatization.

The lactam functionality within the pyrazinone ring influences its electronic properties and reactivity. The amide nitrogen can be alkylated, and the exocyclic oxygen can participate in hydrogen bonding. nih.gov Furthermore, the diene system within the ring can undergo cycloaddition reactions, providing a route to more complex heterocyclic structures. nih.govrsc.org The alkyl substituents on the ring, such as the ethyl and methyl groups in 3-Ethyl-5,6-dimethylpyrazin-2(1H)-one, primarily influence the steric and electronic properties of the ring, which can affect the rates and regioselectivity of its reactions.

Mechanistic Investigations of Formation Pathways

The formation of this compound is primarily associated with two major pathways: the Maillard reaction, which occurs during the thermal processing of food, and biosynthetic routes in various organisms.

Maillard Reaction Pathways Leading to Pyrazinone Formation

The Maillard reaction is a complex series of non-enzymatic browning reactions that occur between amino acids and reducing sugars at elevated temperatures. chemicalbook.comresearchgate.net This reaction is a primary source of flavor and aroma compounds in cooked foods, including a variety of pyrazines and pyrazinones. chemicalbook.comnih.gov The formation of alkylpyrazinones in these systems involves the interaction of α-dicarbonyl compounds, which are key intermediates in the Maillard reaction, with amino compounds. chemicalbook.com

The proposed mechanism for the formation of a trisubstituted pyrazinone like this compound involves several key steps:

Formation of α-Dicarbonyls: Sugars degrade during heating to form reactive α-dicarbonyl compounds such as glyoxal, methylglyoxal (B44143), and diacetyl. nih.gov

Strecker Degradation: Amino acids react with α-dicarbonyls via Strecker degradation to produce Strecker aldehydes and α-aminoketones. nih.gov

Condensation and Cyclization: Two molecules of α-aminoketones can condense to form a dihydropyrazine (B8608421) intermediate. Subsequent oxidation leads to the formation of a stable pyrazine (B50134) ring. Alternatively, an α-amino acid amide can react with a 1,2-dicarbonyl compound to form the pyrazinone ring. rsc.org For this compound, the specific precursors would likely be an amino acid that can provide the ethyl group (e.g., α-aminobutyric acid or its derivatives) and α-dicarbonyls that contribute the dimethyl-substituted backbone.

A plausible pathway could involve the reaction of an amino acid amide with 2,3-pentanedione, followed by cyclization and dehydration to form the pyrazinone ring. The specific intermediates and reaction conditions will dictate the final substitution pattern of the pyrazinone.

Biosynthetic Pathways of Pyrazinone Natural Products

In biological systems, pyrazinones are often synthesized as secondary metabolites by microorganisms. nih.govresearchgate.net The biosynthesis of these compounds frequently involves nonribosomal peptide synthetases (NRPS) or hybrid NRPS-polyketide synthase (PKS) machinery. nih.govacs.org These enzymatic assembly lines condense amino acid precursors to form a dipeptide intermediate, which then undergoes cyclization to yield the pyrazinone core. researchgate.net

For a trisubstituted pyrazinone such as this compound, a hybrid NRPS/PKS pathway is a likely biosynthetic route. nih.govacs.org Such pathways have been identified for the formation of other trialkylated pyrazinones. nih.gov A putative biosynthetic scheme could involve:

NRPS-mediated dipeptide formation: An NRPS module would activate and tether two amino acid precursors.

PKS-mediated extension: A PKS module could then add a methylmalonyl-CoA extender unit, which after decarboxylation would install the third substituent.

Cyclization and Release: The enzyme would then catalyze the cyclization of the linear precursor to form the pyrazinone ring, which is subsequently released.

The specific amino acid precursors would be selected by the adenylation domains of the NRPS modules to generate the desired ethyl and methyl substitutions on the final pyrazinone product.

Oxidation and Reduction Chemistry

Direct experimental data on the oxidation and reduction of this compound is limited. However, the reactivity can be inferred from the general chemistry of pyrazinones and related lactam-containing heterocycles.

Oxidation: The pyrazine ring is generally resistant to oxidation. doi.org However, the alkyl side chains can be susceptible to oxidation under certain conditions, potentially yielding carboxylic acids or hydroxylated derivatives. The lactam nitrogen is already in a high oxidation state. Strong oxidizing agents might lead to ring cleavage under harsh conditions.

Reduction: The lactam carbonyl group is the primary site for reduction. Lactams can be reduced to the corresponding cyclic amines. utrgv.edunih.gov Common reagents for this transformation include strong reducing agents like lithium aluminum hydride (LiAlH₄). utrgv.edu The double bonds within the pyrazinone ring could also be reduced under catalytic hydrogenation conditions, leading to piperazinone derivatives. The specific conditions would determine the extent of reduction.

Electrophilic and Nucleophilic Substitution Reactions on the Pyrazinone Ring

The pyrazinone ring's susceptibility to electrophilic and nucleophilic substitution is influenced by the electron-withdrawing effect of the two nitrogen atoms and the lactam carbonyl, as well as the electron-donating nature of the three alkyl groups.

Electrophilic Substitution: Pyrazine and other diazines are generally electron-deficient and thus highly unreactive towards electrophilic aromatic substitution (SEAr). imperial.ac.ukresearchgate.net The nitrogen atoms deactivate the ring, and in acidic conditions, they can be protonated, further increasing this deactivation. researchgate.net However, the presence of three electron-donating alkyl groups on the this compound ring would somewhat counteract this deactivation, making it more susceptible to electrophilic attack than unsubstituted pyrazinone. Substitution, if it were to occur, would likely be directed by the activating alkyl groups to the available carbon position on the ring.

Nucleophilic Substitution: The electron-deficient nature of the pyrazinone ring makes it more amenable to nucleophilic aromatic substitution (SNAr), particularly if a good leaving group is present on the ring. imperial.ac.uk In the absence of a leaving group, nucleophilic attack is less common but can occur under forcing conditions. The carbonyl carbon of the lactam is also an electrophilic site and can be attacked by strong nucleophiles, potentially leading to ring-opening.

Photochemical Transformations and Stability Studies

Possible photochemical transformations, based on studies of related systems, could include:

Cycloaddition Reactions: The diene system of the pyrazinone ring might participate in [2+2] or [4+4] cycloaddition reactions upon irradiation.

Rearrangements: Photochemical excitation could lead to skeletal rearrangements, forming isomeric structures.

Photooxidation: In the presence of oxygen and a sensitizer, photooxidation could occur, potentially leading to the formation of endoperoxides or other oxidized products.

The stability of this compound is an important consideration, especially in the context of food chemistry. As a Maillard reaction product, it is formed under thermal stress and is expected to have a reasonable degree of thermal stability. Its stability towards light would depend on its UV absorption characteristics and the quantum yields of any photochemical reactions it might undergo.

Biological Activity and Mechanistic Investigations Non Clinical Focus

In Vitro Studies of Molecular Interactions and Target Identification

While direct in vitro studies identifying specific molecular targets for 3-Ethyl-5,6-dimethylpyrazin-2(1H)-one are not prevalent in the current body of scientific research, the 2(1H)-pyrazinone core is a recognized motif in compounds designed for specific biological interactions. researchgate.net This scaffold is considered a key building block in medicinal chemistry for developing pharmacologically active derivatives. rsc.org

The pyrazinone scaffold is integral to a variety of enzyme inhibitors. Research into novel derivatives has shown that this chemical structure can be effectively utilized to target key enzymes involved in cellular signaling and disease progression. For instance, a series of pyrazin-2(1H)-one derivatives were designed as dual inhibitors of Phosphatidylinositol 3-kinases (PI3Ks) and Histone deacetylases (HDACs), enzymes critical to the development of leukemia. nih.gov One lead compound from this series, 9q , demonstrated potent inhibition of HDAC6 with a half-maximal inhibitory concentration (IC50) of 4.5 nM and moderate inhibition of PI3Kα with an IC50 of 372 nM. nih.gov

Furthermore, the 2(1H)-pyrazinone core has been central to the development of selective inhibitors for the p38α MAP kinase, an enzyme involved in inflammatory responses. nih.gov By optimizing an aminoalkyl substituent at the 3-position of the pyrazinone ring, researchers achieved a 20,000-fold increase in potency, leading to compounds with significant potential for administration via inhalation. nih.gov Although these studies focus on more complex derivatives, they underscore the inherent capability of the pyrazinone ring system to serve as a foundation for potent and selective enzyme inhibitors.

The pyrazinone structure has been successfully incorporated into molecules that bind to specific cellular receptors. Notably, pyrazinone-containing compounds have been synthesized as analogues of the pentapeptide enkephalin, a natural ligand for opioid receptors. These analogues demonstrated strong binding to the μ-opioid receptor, with the pyrazinone core contributing to enhanced lipophilicity and receptor affinity. rsc.org Further modifications, such as N-allylation, could convert these μ-opioid agonists into potent antagonists. rsc.org

While specific receptor binding studies on this compound are absent, research on other, structurally similar heterocyclic compounds shows engagement with various receptors. For example, piperazinylimidazo[1,2-a]pyrazines have been shown to have selective, high affinity for α-adrenergic receptor subtypes. nih.gov Similarly, pyrazolo[3,4-d]pyridazine analogues have been developed as high-affinity antagonists for adenosine (B11128) A1 and A3 receptors. nih.gov These findings suggest that the nitrogen-containing heterocyclic structure, a key feature of this compound, is conducive to receptor interaction.

The interaction of pyrazinone derivatives with cellular pathways is often a direct consequence of their enzyme-inhibiting activity. The aforementioned PI3K/HDAC dual inhibitor 9q was found to block the critical PI3K/AKT/mTOR signaling pathway in MV4-11 leukemia cells. nih.gov This action resulted in the arrest of the cell cycle in the G2/M phase and the induction of apoptosis, demonstrating a clear impact on cellular proliferation and survival pathways. nih.gov The pyrazinone core is also found in kinase inhibitors that target pathways related to cancer development and progression. researchgate.net

Mechanistic Basis of Antimicrobial Properties

The 2(1H)-pyrazinone ring is a structural feature in a number of microbial natural products that exhibit biological activity. researchgate.net Bio-guided fractionation of extracts from Streptomyces anulatus identified a novel antibacterial pyrazinone derivative, MR7S4-F3 , which showed significant activity against Gram-positive pathogens, including Staphylococcus aureus and Enterococcus faecalis, with Minimum Inhibitory Concentration (MIC) values ranging from 4–16 µg/mL. researchgate.net Another study on nannozinone A, a pyrazinone isolated from Myxobacteria, also noted antibacterial activity against Gram-positive bacteria. researchgate.net

While the precise mechanism for these pyrazinone analogues is not fully elucidated, research on other nitrogen-containing heterocycles like pyrazolines provides some insight. Pyrazoline derivatives have been shown to possess broad-spectrum antimicrobial activity, with MIC values against various bacteria and fungi ranging from 32-512 μg/mL. researchgate.net The antimicrobial activity of these classes of compounds is an active area of research, with studies suggesting they could serve as lead molecules for the development of more effective antimicrobial agents. researchgate.netnih.gov The shared structural feature of a nitrogen-rich heterocyclic core suggests that this compound may warrant investigation for similar properties.

Chemo-biological Studies of this compound Analogues and Derivatives

A wide array of pyrazinone analogues and related pyrazine (B50134) derivatives have been synthesized and evaluated for diverse biological activities, highlighting the versatility of this chemical scaffold.

Studies have focused on creating pyrazinone derivatives with anticancer properties. A series of novel pyrazin-2(1H)-one compounds were synthesized as dual PI3K/HDAC inhibitors for the treatment of leukemia, with compound 9q showing potent anti-proliferative activity against MV4-11 cells (IC50 = 0.093 μM). nih.gov Other research has identified pyrazin-2(1H)-ones as promising leads for developing potent ATP-competitive protein kinase inhibitors targeting the platelet-derived growth factor receptor (PDGFR), which is implicated in cancer. researchgate.net

In the realm of antimicrobial research, various substituted pyrazinecarboxamides have been synthesized and tested. These studies found that modifications such as chlorination and the addition of a tert-butyl group to the pyrazine ring could enhance antimycobacterial activity. mdpi.com For example, 5-tert-butyl-6-chloro-N-(3,5-dibromo-4-hydroxyphenyl)-pyrazine-2-carboxamide showed the highest activity against M. tuberculosis (72% inhibition) among the compounds tested. mdpi.com

The pyrazinone structure is also found in natural products with interesting activities. Deoxyaspergillic acid and flavacol (B1615448) are pyrazinone natural products isolated from Aspergillus flavus, while phevalin and tyrvalin are produced by Streptomyces or Staphylococcus species. rsc.org

| Compound/Analogue | Target/Activity | Finding | Reference |

|---|---|---|---|

| Pyrazinone Derivative 9q | Enzyme Inhibition (PI3Kα / HDAC6) | IC50: 372 nM (PI3Kα), 4.5 nM (HDAC6) | nih.gov |

| Pyrazinone Derivative 9q | Antiproliferative (MV4-11 cells) | IC50: 0.093 μM | nih.gov |

| Pyrazinone Derivative MR7S4-F3 | Antimicrobial (Gram-positive bacteria) | MIC: 4–16 µg/mL | researchgate.net |

| 5-tert-butyl-6-chloro-N-(3,5-dibromo-4-hydroxyphenyl)-pyrazine-2-carboxamide | Antimycobacterial (M. tuberculosis) | 72% Inhibition | mdpi.com |

Biological Signaling Roles, including Quorum Sensing Mechanisms

Perhaps one of the most significant biological roles for the pyrazinone class of compounds is in bacterial cell-to-cell communication, known as quorum sensing (QS). nih.govacs.org QS allows bacteria to monitor their population density and coordinate group behaviors, such as biofilm formation and virulence factor production, through the release and detection of chemical signaling molecules called autoinducers. nih.govnih.gov

The pyrazinone scaffold is a common motif in these signaling molecules. nih.gov For example, 3,5-dimethylpyrazin-2-ol (B1670924) (DPO) acts as a quorum sensing molecule in Vibrio cholerae, where it regulates biofilm formation. researchgate.net Similarly, 3,6-dimethylpyrazin-2(1H)-one has been identified as autoinducer-3, a signaling molecule essential for the pathogenesis of enterohemorrhagic E. coli in the human microbiome. nih.gov Myxobacteria also produce trialkylated pyrazinones, such as coralinone, which promote cellular aggregation by enhancing the secretion of the extracellular matrix. nih.govacs.org

Given that this compound is a trialkylated pyrazinone, it shares a core structure with known bacterial signaling molecules. This structural similarity suggests a potential, though as yet uninvestigated, role in modulating quorum sensing pathways. The inhibition of QS, known as quorum quenching, is considered a promising anti-virulence strategy to combat pathogenic bacteria without exerting selective pressure that leads to antibiotic resistance. researchgate.netmdpi.comscience.gov Therefore, compounds like this compound represent intriguing candidates for future research into quorum sensing modulation.

Advanced Glycation End-Product (AGE) Formation Pathways Involving Pyrazinones

Advanced Glycation End-Products (AGEs) are a complex group of compounds formed through a non-enzymatic reaction between reducing sugars and proteins, lipids, or nucleic acids. This process, known as the Maillard reaction, is a key contributor to the aging process and the pathogenesis of various diseases. While the broader class of compounds known as pyrazinones are known to be formed during the Maillard reaction, a comprehensive review of the scientific literature reveals a notable absence of specific research detailing the direct involvement of This compound in the formation pathways of AGEs.

The Maillard reaction involves a series of complex chemical transformations, beginning with the formation of a Schiff base from a reducing sugar and an amino group, which then undergoes rearrangement to form an Amadori product. Subsequent reactions, including dehydration, oxidation, and cyclization, lead to the formation of a diverse array of products, including both AGEs and various flavor and aroma compounds, such as pyrazinones.

General studies on pyrazinone formation indicate their emergence from intermediates of the Maillard reaction. However, the existing body of scientific research has not specifically elucidated a mechanistic pathway for the formation of this compound as either an intermediate or a final product within the context of AGE development. Furthermore, there is a lack of studies investigating the potential role of this specific pyrazinone derivative as either a promoter or an inhibitor of AGE formation.

Consequently, detailed research findings, including data tables that would typically illustrate reaction kinetics, product yields, or inhibitory concentrations related to the interaction of this compound with components of the AGE formation pathway, are not available in the current scientific literature. Further investigation is required to determine if this compound plays any significant role in the complex chemistry of Advanced Glycation End-Product formation.

Advanced Analytical Methodologies for Research Applications

Chromatographic Separation Techniques for Compound Isolation and Purity Assessment

Chromatographic techniques are fundamental to isolating 3-Ethyl-5,6-dimethylpyrazin-2(1H)-one and assessing its purity. The choice of technique is dictated by the compound's volatility and the complexity of the sample matrix.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile or thermally labile compounds like pyrazinones. onyxipca.comwjpmr.com Developing a robust HPLC method is essential for accurate quantification and purity assessment. mdpi.com The process involves a systematic optimization of several parameters to achieve the desired separation. onyxipca.com

A typical approach to developing an HPLC method for this compound would involve screening various stationary phases and mobile phase compositions. Given the compound's polarity, reverse-phase chromatography is a suitable starting point. A C18 column is often the first choice due to its versatility. wjpmr.com The mobile phase composition, typically a mixture of water or buffer and an organic solvent like acetonitrile (B52724) or methanol, is adjusted to optimize the retention and resolution of the target analyte from impurities. nih.gov The pH of the mobile phase can also be a critical parameter to control the ionization state of the compound and improve peak shape.

Detector selection is another crucial aspect. A UV detector is commonly used, and the optimal wavelength for detection would be determined by analyzing the UV spectrum of this compound to find its absorbance maximum. onyxipca.com For complex mixtures where co-elution is a problem, a mass spectrometry (MS) detector provides additional selectivity and identification capabilities. researchgate.net

Interactive Data Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition 1 (Screening) | Condition 2 (Optimized for Purity) | Condition 3 (Fast Analysis) |

| Column | C18, 5 µm, 4.6 x 250 mm | C18, 3.5 µm, 4.6 x 150 mm | C18, 2.7 µm, 2.1 x 50 mm |

| Mobile Phase A | Water | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile | Acetonitrile | Acetonitrile |

| Gradient | 5-95% B in 20 min | 20-80% B in 15 min | 10-90% B in 5 min |

| Flow Rate | 1.0 mL/min | 1.2 mL/min | 0.8 mL/min |

| Column Temp. | 30 °C | 35 °C | 40 °C |

| Detector | UV at 280 nm | Diode Array Detector (DAD) | UV at 280 nm |

| Injection Vol. | 10 µL | 5 µL | 2 µL |

Gas Chromatography (GC) is the premier technique for analyzing volatile and semi-volatile compounds, making it highly suitable for pyrazinones, which can be present in the aroma profiles of various products. mdpi.comresearchgate.net The separation in GC is based on the partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.

Method development for the GC analysis of this compound would focus on selecting the appropriate stationary phase and optimizing the oven temperature program. A mid-polarity column, such as one with a phenyl-arylene polymer phase, is often effective for separating a wide range of flavor and aroma compounds, including pyrazines. The temperature program, which involves a series of temperature ramps and holds, is designed to ensure adequate separation of the target compound from other volatile components in the sample matrix.

For sample introduction, particularly for trace analysis in complex matrices, techniques like headspace (HS) or solid-phase microextraction (SPME) are commonly employed. mdpi.comresearchgate.net These methods allow for the extraction and concentration of volatile analytes from the sample, thereby enhancing sensitivity.

For highly complex samples where one-dimensional GC cannot provide sufficient resolution, comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced separation power. chromatographyonline.comwiley.com In GC×GC, the effluent from a primary analytical column is directed to a second, shorter column with a different stationary phase. This two-dimensional separation provides a much greater peak capacity, allowing for the resolution of compounds that would co-elute in a single-column system. nih.gov

When coupled with a time-of-flight mass spectrometer (TOF-MS), GC×GC-TOF-MS becomes an exceptionally powerful tool for the untargeted analysis of volatile and semi-volatile compounds in complex matrices like food and environmental samples. chromatographyonline.comnih.gov This technique can generate highly detailed chemical fingerprints, which are invaluable for quality control and research applications. chromatographyonline.com

Hyphenated Techniques for Identification and Quantification (e.g., GC-MS, LC-MS)

Hyphenated techniques, which couple a separation method with a detection method, are essential for the unambiguous identification and accurate quantification of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the identification of volatile compounds. After separation by GC, the analyte enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, which is a unique fingerprint of the molecule, can be compared to spectral libraries for positive identification.

Liquid Chromatography-Mass Spectrometry (LC-MS) , and particularly its more sensitive and specific variant, tandem mass spectrometry (LC-MS/MS), is a powerful tool for the quantification of non-volatile compounds in complex matrices. researchgate.netnih.gov Ultra-high performance liquid chromatography (UPLC) can be used for faster separations with higher resolution. nih.govresearchgate.netmdpi.com In LC-MS/MS, a specific precursor ion of the target analyte is selected and fragmented to produce characteristic product ions. This multiple reaction monitoring (MRM) provides excellent selectivity and sensitivity for quantification, even at very low concentrations. researchgate.net

Interactive Data Table 2: Comparison of Hyphenated Techniques for this compound Analysis

| Technique | Primary Application | Advantages | Disadvantages |

| GC-MS | Identification of volatile compounds | High separation efficiency, extensive spectral libraries for identification. | Not suitable for non-volatile or thermally labile compounds. |

| LC-MS | Quantification of non-volatile compounds | Applicable to a wide range of compounds, high sensitivity and selectivity. | Matrix effects can suppress ion signals, less standardized libraries than GC-MS. |

| GCxGC-TOF-MS | Comprehensive analysis of complex volatile mixtures | Very high peak capacity, detailed chemical fingerprinting. chromatographyonline.comnih.gov | Complex data analysis, higher instrument cost. |

| UPLC-MS/MS | High-throughput quantification | Fast analysis times, excellent sensitivity and selectivity. nih.govresearchgate.net | Higher system pressures require specialized equipment. |

Method Development for Trace Analysis in Research Matrices

The detection and quantification of this compound at trace levels in complex research matrices, such as food, beverages, or environmental samples, present significant analytical challenges. researchgate.netrsc.org Effective sample preparation is paramount to remove interfering substances and concentrate the analyte of interest.

Commonly used extraction techniques for pyrazinones from complex matrices include:

Solid-Phase Microextraction (SPME): A solvent-free technique where a coated fiber is exposed to the sample's headspace or immersed in the liquid sample to adsorb volatile and semi-volatile compounds. mdpi.comresearchgate.net

Stir Bar Sorptive Extraction (SBSE): Similar to SPME but with a larger volume of extraction phase coated on a magnetic stir bar, providing higher recovery and sensitivity. mdpi.comresearchgate.net

Solvent-Assisted Flavor Evaporation (SAFE): A distillation technique performed under high vacuum to gently isolate volatile compounds without thermal degradation. mdpi.comresearchgate.net

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A sample preparation method that involves an extraction and cleanup step, widely used for the analysis of pesticides and other contaminants in food matrices. researchgate.net

Following extraction, a highly sensitive analytical technique such as GC-MS/MS or LC-MS/MS is typically employed for quantification. The development of such methods requires careful optimization of both the sample preparation and the instrumental analysis steps to achieve the required limits of detection and quantification.

Applications in Reaction Monitoring and Process Analytical Technology (PAT)

Understanding and controlling the formation of this compound during chemical synthesis or food processing requires real-time monitoring of the reaction progress. mt.comacs.org Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing processes through timely measurements of critical quality and performance attributes. acs.org

Online HPLC and UPLC can be integrated into a reaction setup to provide near real-time information on the concentration of reactants, intermediates, and products. mt.comrsc.org This allows for precise control of reaction parameters to optimize yield and purity. acs.org For instance, in the synthesis of pyrazinones, which can be formed through the Maillard reaction, online HPLC can monitor the consumption of precursor amino acids and reducing sugars, as well as the formation of the target pyrazinone and any byproducts. longdom.orgsemanticscholar.orglongdom.orgresearchgate.net

Spectroscopic techniques such as Near-Infrared (NIR) and Raman spectroscopy can also be used as PAT tools. acs.org These methods can provide real-time information about the chemical composition of the reaction mixture without the need for sample extraction, making them ideal for in-line or on-line monitoring. The data from these analytical techniques can be used to build predictive models that allow for proactive control of the manufacturing process, ensuring consistent product quality.

Future Research Directions and Emerging Paradigms

Exploration of Novel and Sustainable Synthetic Pathways

The future of synthesizing 3-Ethyl-5,6-dimethylpyrazin-2(1H)-one and related pyrazinones is geared towards the development of more efficient, cost-effective, and environmentally friendly methods. Traditional chemical syntheses, while effective, often rely on harsh reaction conditions and produce significant waste. The exploration of novel synthetic pathways is crucial for the sustainable production of these valuable compounds.

One promising avenue is the use of chemoenzymatic synthesis. Recent studies have demonstrated that alkylpyrazines can be produced from L-threonine using a simple bacterial operon. nih.gov This method involves the condensation reaction of aminoacetone molecules with an acetaldehyde, a process facilitated by enzymes like L-threonine 3-dehydrogenase. nih.gov Adapting such biocatalytic systems for the specific synthesis of this compound could offer a greener alternative to conventional methods.

Another area of focus is the development of novel catalytic systems. For instance, metal chromite catalysts have shown activity in the intermolecular cyclization of ethylenediamine (B42938) to produce pyrazine (B50134). researchgate.net Research into new catalysts, such as nickel(II) chromite nanoparticles, for one-pot, multi-component reactions could lead to highly selective and high-yield syntheses of pyrazinones. researchgate.net The Minici reaction, which has been used to synthesize 2-ethyl-3,6-dimethylpyrazine from 2,5-dimethylpyrazine, presents another potential route that could be optimized for sustainability by reducing the use of strong acids and oxidizing agents. google.com

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Chemoenzymatic Synthesis | Environmentally friendly, high selectivity, mild reaction conditions. | Discovery and engineering of novel enzymes, optimization of reaction conditions for specific pyrazinone targets. |

| Novel Catalysis | High yield, improved selectivity, potential for catalyst recycling. | Development of new metal-based or organocatalysts, exploration of one-pot reaction methodologies. |

| Green Chemistry Modifications | Reduced waste, lower energy consumption, use of safer reagents. | Optimization of existing reactions (e.g., Minici reaction) to minimize hazardous substances. |

Development of Advanced Spectroscopic Probes for Pyrazinone Detection

The ability to detect and quantify pyrazinones with high sensitivity and selectivity is essential for both research and potential industrial applications. Future research is expected to focus on the development of advanced spectroscopic probes tailored for the specific detection of compounds like this compound.

Fluorescence spectroscopy, in particular, offers a powerful tool for the development of such probes. spectroscopyonline.com Researchers are exploring the design of novel fluorescent probes that can selectively interact with pyrazinones, leading to a measurable change in their spectroscopic properties. cas.cn For example, imidazopyrazinone-based chemiluminescent probes have been successfully developed for the detection of superoxide (B77818) anions, demonstrating the potential of the pyrazinone scaffold in probe design. nih.gov Future work could involve creating probes where the this compound core is functionalized with fluorophores, leading to "turn-on" or "turn-off" fluorescence responses upon binding to a target analyte.

The integration of these spectroscopic techniques with modern technologies such as smartphone-based sensors and microfluidics is another emerging trend. spectroscopyonline.comnih.gov This could lead to the development of portable and rapid detection systems for pyrazinones in various matrices. Furthermore, advanced spectroscopic methods like surface-enhanced Raman spectroscopy (SERS) and surface plasmon resonance (SPR) are being explored for the sensitive detection of various molecules and could be adapted for pyrazinone analysis. nih.gov

Elucidation of Undiscovered Biological Mechanisms and Pathways

While pyrazines are known to be present in nature and contribute to the flavor and aroma of many foods, the specific biological roles and mechanisms of many pyrazinones, including this compound, remain largely unexplored. nih.gov Future research will likely delve deeper into the metabolic pathways, physiological effects, and potential therapeutic applications of these compounds.